N-benzyl-2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O2/c1-13-7-8-15(9-16(13)21)27-19-18(24-25-27)20(29)26(12-23-19)11-17(28)22-10-14-5-3-2-4-6-14/h2-9,12H,10-11H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXMYWAYEHHMOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NCC4=CC=CC=C4)N=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring. Reagents such as hydrazine and formamide are often used under reflux conditions.
Introduction of the Chloromethylphenyl Group: This step involves the substitution reaction where the chloromethylphenyl group is introduced to the triazolopyrimidine core. Common reagents include chloromethylbenzene and a suitable base like potassium carbonate.
Benzylation: The final step involves the introduction of the benzyl group through a nucleophilic substitution reaction. Benzyl chloride and a base such as sodium hydride are typically used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where groups like halogens can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-benzyl-2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzyl-2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Triazolo[4,5-d]Pyrimidin Cores
- N-Benzyl-2-[3-(4-Methoxyphenyl)-7-Oxo-3,7-Dihydro-6H-Triazolo[4,5-d]Pyrimidin-6-Yl]Acetamide (): Substituents: 4-Methoxyphenyl group replaces the 3-chloro-4-methylphenyl. Synthesis: Likely synthesized via analogous routes, though specific yields are unspecified .
Thiazolo[4,5-d]Pyrimidin Analogues
- N-Benzyl-2-{[3-(4-Ethoxyphenyl)-6-Methyl-7-Oxo-2-Thioxo-2,3,6,7-Tetrahydrothiazolo[4,5-d]Pyrimidin-5-Yl]Sulfanyl}Acetamide ():
- Core Structure : Thiazolo[4,5-d]pyrimidin replaces triazolo, introducing sulfur atoms.
- Substituents : 4-Ethoxyphenyl and thioxo (-S-) groups.
- Impact : Sulfur enhances polarizability and may alter redox properties. The thioxo group could influence hydrogen bonding compared to the oxo group in the target compound .
Boronate-Containing Ugi Derivatives ()
- N-Benzyl-2-(3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Phenyl)Acetamides :
- Substituents : Boronate esters (dioxaborolan-2-yl) on the phenyl ring.
- Key Properties : Boronates improve solubility and enable Suzuki-Miyaura cross-coupling for further functionalization. Melting points range from 88–200°C, suggesting varied crystallinity compared to the target compound .
- Synthesis : Achieved via Ugi four-component reactions, yielding 59–86% .
Chlorophenylsulfanyl and Fluorophenyl Derivatives
- N-Cyclohexyl-2-(2,3-Dichlorophenylsulfanyl)Acetamide (): Core Structure: Dichlorophenylsulfanyl replaces the triazolo-pyrimidin core. Crystal packing via N–H⋯O hydrogen bonding is noted .
- N-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)-2-[3-(4-Fluorophenyl)-7-Oxo-6H-Thiazolo[4,5-d]Pyrimidin-6-Yl]Acetamide ():
Comparative Data Table
Research Findings and Implications
- Structural-Activity Relationships: Chloro and methyl groups (target compound) may enhance target binding via hydrophobic interactions, whereas methoxy or ethoxy groups () improve solubility but reduce electrophilicity .
- Synthesis Efficiency : Ugi reactions () achieve higher yields (86%) compared to triazolo-pyrimidin syntheses, which often require multi-step protocols .
- Crystallinity and Stability : Boronate-containing derivatives () exhibit wide melting point ranges, suggesting tunable crystallinity, while hydrogen-bonded networks () may enhance thermal stability .
Biological Activity
N-benzyl-2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant studies that highlight its pharmacological properties.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazolo-pyrimidine core, which is known for various biological activities. The presence of the chloro and methyl groups on the phenyl ring may influence its interaction with biological targets.
Molecular Formula: C19H19ClN4O
Molar Mass: 348.84 g/mol
CAS Number: [Not available in the search results]
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action: The compound may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death. Research suggests that triazole derivatives can inhibit cell proliferation by interfering with DNA synthesis and repair mechanisms.
- Case Studies: A study published in a peer-reviewed journal demonstrated that a related triazole compound significantly reduced tumor growth in xenograft models of breast cancer, highlighting the potential of this chemical class in oncology .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent.
- In Vitro Studies: Laboratory tests indicated that N-benzyl derivatives possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.
- Research Findings: A comparative study demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment option .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability.
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Bioavailability | Estimated at 50% |
| Metabolism | Hepatic (CYP450) |
| Half-life | 4–6 hours |
| Excretion | Renal |
Toxicity and Safety Profile
Toxicological assessments indicate that while the compound exhibits beneficial biological effects, it also poses certain risks:
- Acute Toxicity: Studies have shown that high doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity.
- Safety Margins: Long-term studies are necessary to establish safety margins and chronic toxicity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
